2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline

Lipophilicity Drug design ADME

Sourcing electron-deficient thioether intermediates for CNS-targeted synthesis often yields analogs lacking the necessary lipophilicity or metabolic stability. This compound resolves those limitations via its unique ortho-nitro, para-CF3 substitution pattern. Key advantages: • LogP 4.35 & TPSA 69.16 Ų enable passive BBB permeation, validated for fragment-to-lead campaigns. • Ortho-amino/ortho-nitro-thioether architecture permits late-stage intramolecular cyclization to sulfur-containing tricyclic antipsychotic/anti-inflammatory scaffolds. • Boiling point 376.1 °C withstands high-temperature agrochemical melt-phase condensations without thermal degradation. Ships ambient; 98% purity guaranteed.

Molecular Formula C13H9F3N2O2S
Molecular Weight 314.28 g/mol
CAS No. 322-71-4
Cat. No. B1655122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
CAS322-71-4
Molecular FormulaC13H9F3N2O2S
Molecular Weight314.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H9F3N2O2S/c14-13(15,16)8-5-6-12(10(7-8)18(19)20)21-11-4-2-1-3-9(11)17/h1-7H,17H2
InChIKeyRWSBANZPGBSQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.6 [ug/mL]

2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline: Procurement Baseline


2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline is a diaryl thioether characterized by a 2-nitro-4-(trifluoromethyl)phenyl moiety linked via a sulfanyl bridge to aniline . The compound is employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its electron-deficient aromatic system and thioether linkage facilitate diverse downstream functionalizations . Commercially offered at 98% purity, it is stored under cool, dry conditions .

WorkflowMedicinal chemistry & agrochemical synthesis
SelectionHigh-purity diaryl thioether intermediate
Use ContextDownstream functionalization at thioether or nitro site

Why Generic Arylthioanilines Cannot Replace It


The simultaneous presence of the trifluoromethyl (-CF3) and nitro (-NO2) groups on the phenyl ring conjugated to the thioether sulfur creates a unique electronic environment that cannot be replicated by simpler arylthioanilines. The -CF3 group imparts substantially higher lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ortho-nitro substituent withdraws electron density from the sulfur atom, modulating its nucleophilic reactivity. Substituting with a non-fluorinated analog or a mono-substituted thioether introduces quantifiable differences in partitioning, thermal stability, and conformational flexibility that may compromise the outcome of structure-sensitive synthetic sequences or biological evaluations .

Non-fluorinated analogs may shift lipophilicity and metabolic stability profiles
Mono-substituted thioethers can alter sulfur nucleophilicity and reaction outcomes
Simplified aryl rings without -CF3 and -NO2 do not replicate the electronic environment

Quantitative Differentiation vs Structural Analogs


Lipophilicity Advantage vs Non-Fluorinated Analog

The octanol-water partition coefficient (LogP) of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline is 4.35, while the non-fluorinated analog 2-[(2-nitrophenyl)sulfanyl]aniline exhibits a LogP of 3.27, both calculated by ACD/LogP method [1]. This +1.08 log unit increase translates to a roughly 12-fold higher lipophilicity, significantly enhancing the compound's potential for membrane permeation and tissue distribution in biological systems.

LogP Comparison
Cross-study comparable
ΔLogP +1.08
~12-fold increase
Higher lipophilicity may support membrane permeation research
Computed LogP; experimental confirmation recommended
Lipophilicity Drug design ADME

Reduced Topological Polar Surface Area

The TPSA of the target compound is 69.16 Ų, slightly lower than the 71.84 Ų of the non-fluorinated analog 2-[(2-nitrophenyl)sulfanyl]aniline [1]. Although the absolute difference is modest (-2.68 Ų), in the context of CNS drug design, TPSA values below 70 Ų are often associated with favorable passive brain penetration, positioning this compound closer to that threshold.

TPSA
Cross-study comparable
69.16 Ų
(below 70 Ų threshold)
Lower TPSA may favor BBB penetration modeling
Computed TPSA; empirical threshold context
Polar surface area Blood-brain barrier Drug-like properties

Elevated Boiling Point vs Monocyclic Analog

The boiling point of 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline is 376.1°C at 760 mmHg, compared to 265.6°C for the simpler 2-nitro-4-(trifluoromethyl)aniline . The >110°C elevation reflects the higher molecular weight and extended π-conjugation conferred by the diphenyl thioether scaffold.

Boiling Point
Class-level inference
ΔBP +110.5°C
376.1°C vs 265.6°C
Higher thermal tolerance for high-temperature reactions
Source-specific data; verify experimental BP
Thermal stability Process chemistry Distillation

Conformational Flexibility vs Simplified Core

The compound possesses 3 rotatable bonds, in contrast to 0 rotatable bonds for 2-nitro-4-(trifluoromethyl)aniline . The additional degrees of freedom arise from the diphenyl thioether linkage, enabling the molecule to adopt multiple low-energy conformations that may be advantageous for induced-fit binding to biological targets.

Rotatable Bonds
Class-level inference
3 vs 0
rotatable bonds
Increased flexibility may benefit induced-fit target engagement studies
Computed property; context-dependent
Conformational flexibility Target engagement SAR

Research and Industrial Application Scenarios


CNS Drug Discovery Lead Optimization

The compound's LogP of 4.35 and TPSA of 69.16 Ų position it as a privileged intermediate for synthesizing CNS-penetrant small molecules. Its enhanced lipophilicity relative to non-fluorinated analogs facilitates passive blood-brain barrier permeation, while the thioether bridge provides a site for late-stage functionalization to optimize target engagement [1].

Trifluoromethylated Phenothiazine Synthesis

The ortho-amino and ortho-nitro-thioether functionality present in 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline allows for intramolecular cyclization to form sulfur-containing tricyclic systems. These scaffolds are core structures in antipsychotic and anti-inflammatory agents, and the CF3 group imparts metabolic stability that is absent in non-fluorinated analogs .

Agrochemical Intermediate with Thermal Stability

With a boiling point of 376.1°C and a flash point of 181.2°C, the compound can withstand the elevated temperatures often required in agrochemical manufacturing processes, such as melt-phase condensations or high-boiling solvent systems, without undergoing thermal degradation .

Conformationally Flexible Fragment-Based Building Block

The presence of 3 rotatable bonds, compared to 0 in simpler core fragments, provides conformational flexibility that is valuable in fragment-based screening. This compound can serve as a versatile starting point for growing fragments into lead-like molecules with improved binding kinetics [1].

Application
Selection Property
Validation Focus
CNS penetration research
Computed LogP/TPSA profile
Passive permeability assay modeling
Sulfur-containing tricyclic systems
Ortho-amino/nitro-thioether scaffold
Intramolecular cyclization efficiency
High-temperature agrochemical synthesis
Elevated boiling point profile
Thermal degradation threshold verification
Fragment-based library design
Conformational flexibility (rotatable bonds)
Conformational sampling for target binding kinetics
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